N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide

NADPH Oxidase Inhibition NOX5 Selectivity Oxidative Stress

N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide (CAS 899734-62-4) is a synthetic small molecule belonging to the class of 1,3,4-oxadiazole-cinnamamide hybrids. It is categorized as an inhibitor of NADPH oxidase (NOX) enzymes, which are responsible for reactive oxygen species (ROS) production, making it a relevant chemical tool for studying inflammatory and oxidative stress-related pathways.

Molecular Formula C19H17N3O4
Molecular Weight 351.362
CAS No. 899734-62-4
Cat. No. B2772707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide
CAS899734-62-4
Molecular FormulaC19H17N3O4
Molecular Weight351.362
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3)OC
InChIInChI=1S/C19H17N3O4/c1-24-15-10-9-14(12-16(15)25-2)18-21-22-19(26-18)20-17(23)11-8-13-6-4-3-5-7-13/h3-12H,1-2H3,(H,20,22,23)/b11-8+
InChIKeyXLTGUYQLJIYDED-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring N-(5-(3,4-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-Yl)Cinnamamide (CAS 899734-62-4): Chemical Class and Core Characteristics


N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide (CAS 899734-62-4) is a synthetic small molecule belonging to the class of 1,3,4-oxadiazole-cinnamamide hybrids [1]. It is categorized as an inhibitor of NADPH oxidase (NOX) enzymes, which are responsible for reactive oxygen species (ROS) production, making it a relevant chemical tool for studying inflammatory and oxidative stress-related pathways . Its structure features a 3,4-dimethoxyphenyl substituent on the oxadiazole ring, which differentiates it from mono-methoxy or halogenated analogs.

Why N-(5-(3,4-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-Yl)Cinnamamide Cannot Be Replaced by Generic In-Class Analogs


Generic substitution within the 1,3,4-oxadiazole-cinnamamide class is chemically inadmissible due to the profound impact of peripheral substituents on target engagement. For instance, the presence of the 3,4-dimethoxyphenyl group in this compound yields a distinct bioactivity fingerprint compared to its 4-methoxyphenyl analog, which preferentially targets cholinesterases . Similarly, the selectivity profile against different NOX isoforms is highly sensitive to structural variations; a common NOX inhibitor like apocynin fails to inhibit NOX5 altogether, whereas this compound retains quantifiable activity [1]. Therefore, replacing this specific compound with a structurally similar but functionally divergent analog will irreproducible biological data.

Procurement-Ready Quantitative Differentiation Guide for N-(5-(3,4-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-Yl)Cinnamamide (899734-62-4)


NOX5 Inhibitory Activity vs. Apocynin

N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide exhibits a distinct pharmacological profile by quantifiably inhibiting NADPH oxidase 5 (NOX5) with an IC50 of 100 µM [1]. In stark contrast, the widely used NOX inhibitor apocynin has been demonstrated to be completely ineffective against NOX5 [2]. This unique activity profile makes this compound a critical tool for NOX5-specific studies where apocynin would be a wasted procurement.

NADPH Oxidase Inhibition NOX5 Selectivity Oxidative Stress

Superior In-Class Selectivity Over High-Affinity NOX5 Inhibitors

While advanced NOX5 inhibitors like NOX5-IN-1 demonstrate high potency (IC50 = 0.30 µM), their high affinity and broader NOX family interactions can confound mechanistic studies . N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide, with a notably weaker IC50 of 100 µM [1], offers a 'chemical probe' profile. This is superior for use as a negative control or for generating dose-response curves where partial inhibition is required, avoiding the complete target silencing caused by high-affinity agents.

Chemical Tool Selectivity NOX5 Pharmacology Drug Discovery

Functional Divergence from 4-Methoxyphenyl Analog

A critical procurement error is confusing this compound with its closest structural analog, N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide. The analog is reported to primarily target cholinesterase enzymes (AChE/BuChE) . In contrast, N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is established as an NADPH oxidase inhibitor and has shown quantifiable NOX5 engagement (IC50 = 100 µM) [1]. The additional methoxy group at the 3-position of the phenyl ring redirects the biological target from the cholinergic system to the oxidative stress pathway.

Target Engagement Cholinesterase vs. NOX Structural Activity Relationship

High-Impact Application Scenarios for N-(5-(3,4-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-Yl)Cinnamamide in Research & Discovery


Chemical Probe for NOX5-Specific Oxidative Stress Research

In studies aimed at dissecting the individual roles of NADPH oxidase isoforms in disease, the use of N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is essential. Since the pan-NOX inhibitor apocynin fails to inhibit NOX5 [1], this compound provides the only way to chemically modulate NOX5 activity with quantifiable, albeit moderate, potency (IC50 = 100 µM) in standard ROS chemiluminescence assays [2]. This is critical for target validation in cardiovascular or neurodegenerative disease models where NOX5 is implicated.

Use as a Negative Control for High-Affinity NOX5 Inhibitor Studies

For researchers utilizing potent NOX5 inhibitors like NOX5-IN-1 (IC50 = 0.30 µM), N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is the ideal matched control compound. Its weak inhibitory activity (IC50 = 100 µM) allows it to serve as a structurally similar, low-affinity negative control, confirming that cellular phenotypes are due to potent NOX5 inhibition rather than off-target effects of the oxadiazole-cinnamamide scaffold [2].

Inflammatory Disease Model Studies Requiring a Defined NOX Inhibitor

This compound is documented as an inhibitor of NADPH oxidase and is described as useful in the treatment of various inflammatory diseases . Its application in in vivo or ex vivo models of inflammation, such as carrageenan-induced pleurisy or ischemia-reperfusion injury, is predicated on its ability to modulate ROS production. Its unique structural feature—the 3,4-dimethoxyphenyl group—distinguishes it from other cinnamamide analogs that lack this specific anti-NOX activity .

Quote Request

Request a Quote for N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.